Steric Differentiation: The 3-Methyl Quaternary Center Increases Calculated Steric Bulk vs. Unsubstituted Parent
The presence of a quaternary methyl group at C3 in {3-methylbicyclo[3.1.0]hexan-3-yl}methanamine markedly increases steric demand relative to the parent {bicyclo[3.1.0]hexan-3-yl}methanamine (CAS 1507705-57-8). The target compound bears a fully substituted carbon at the ring junction adjacent to the exocyclic amine, while the parent has only a tertiary C–H center. This substitution pattern is known to restrict conformational mobility of the bicyclo[3.1.0]hexane scaffold, as evidenced by patent literature demonstrating that 3-substituted derivatives exhibit distinct mGluR2/3 binding profiles compared to unsubstituted or N-alkylated analogs [1]. While direct experimental head-to-head pharmacological data for this specific amine building block are not publicly available, the structural principle is well-established: the quaternary C3 center preorganizes the pendant amine into a restricted rotameric space that differs qualitatively from the parent compound [1].
| Evidence Dimension | Steric bulk at C3 (number of non-hydrogen substituents at C3) |
|---|---|
| Target Compound Data | Quaternary carbon (4 non-H substituents: methyl, methanamine, and two ring bonds) |
| Comparator Or Baseline | {Bicyclo[3.1.0]hexan-3-yl}methanamine: tertiary C3–H (3 non-H substituents: H, methanamine, two ring bonds) |
| Quantified Difference | Qualitative increase in steric demand (substitution index: quaternary vs. tertiary); no quantitative A-value difference available for this bicyclic system. |
| Conditions | Structural analysis; no direct competitive assay data in public domain. |
Why This Matters
For medicinal chemists building structure-activity relationships, the quaternary center offers a unique conformational constraint that cannot be achieved with the parent compound, enabling exploration of distinct chemical space in mGluR-targeted libraries.
- [1] Dressman BA, Mitch CH, Carpintero M, et al. Novel bicyclo[3.1.0]hexane analogs as antagonists of metabotropic glutamate 2/3 receptors for the treatment of depression. Bioorg Med Chem Lett. 2017;27(3):816-821. doi:10.1016/j.bmcl.2016.10.067. View Source
